Guanfu base I
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Overview
Description
Guanfu base I is a diterpenoid alkaloid isolated from the tuber of Aconitum coreanum (Levl) Raipaics. It is one of the several alkaloids found in this plant, which has been traditionally used in Chinese medicine. This compound is known for its anti-arrhythmic properties, making it a compound of interest in the treatment of heart-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanfu base I can be synthesized through the extraction and isolation from the tuber of Aconitum coreanum. The process involves several steps, including the use of liquid chromatography and mass spectrometry to identify and isolate the compound . The specific reaction conditions for the synthesis of this compound involve the use of solvents such as acetonitrile and acetic acid, with the separation achieved through high-pressure homogenate emulsification .
Industrial Production Methods
The industrial production of this compound involves large-scale extraction from the plant source, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Guanfu base I undergoes several types of chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Conditions typically involve the use of nucleophiles such as halides or amines in an appropriate solvent.
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, such as Guanfu base A, its glucuronide, and sulfate conjugates .
Scientific Research Applications
Guanfu base I has several scientific research applications, including:
Mechanism of Action
Guanfu base I exerts its effects primarily through the inhibition of sodium and potassium channels in cardiac cells. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The compound also acts as a noncompetitive inhibitor of the enzyme CYP2D6, which plays a role in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
Guanfu base A: Another diterpenoid alkaloid from Aconitum coreanum, known for its potent anti-arrhythmic effects but higher toxicity compared to Guanfu base I.
Guanfu base G: Exhibits more potent anti-arrhythmic effects but also higher toxicity.
Guanfu base F, R, and P: Other diterpenoid alkaloids with varying degrees of anti-arrhythmic activity and toxicity.
Uniqueness
This compound is unique in its balance of anti-arrhythmic efficacy and lower toxicity, making it a safer alternative for therapeutic use compared to other similar compounds .
Properties
Molecular Formula |
C22H29NO5 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
[(1S,3S,5R,9R,10R,11R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |
InChI |
InChI=1S/C22H29NO5/c1-9-4-20-7-12-15-19(3)5-11(28-10(2)24)6-21(15)16(20)14(25)13(9)17(26)22(20,27)18(21)23(12)8-19/h11-18,25-27H,1,4-8H2,2-3H3/t11-,12-,13+,14+,15+,16+,17+,18?,19-,20?,21-,22-/m0/s1 |
InChI Key |
XGTNTUKODZZCGL-JWCWUQCBSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)C3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5C6(C4)CC7=C)O)O)O)C |
Canonical SMILES |
CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)O)O)C |
Origin of Product |
United States |
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